2-chloro-N-cyclopropyl-5-sulfamoylbenzamide
CAS No.:
Cat. No.: VC13436669
Molecular Formula: C10H11ClN2O3S
Molecular Weight: 274.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O3S |
|---|---|
| Molecular Weight | 274.72 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide |
| Standard InChI | InChI=1S/C10H11ClN2O3S/c11-9-4-3-7(17(12,15)16)5-8(9)10(14)13-6-1-2-6/h3-6H,1-2H2,(H,13,14)(H2,12,15,16) |
| Standard InChI Key | DHHUTDOFUSYVQR-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl |
| Canonical SMILES | C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl |
Introduction
Chemical and Structural Profile of 2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide
Molecular Characteristics
2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide is a sulfamoylbenzamide derivative with a molecular weight of 274.72 g/mol and the IUPAC name 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide. Its structure comprises a benzamide backbone substituted with a chlorine atom at position 2, a sulfamoyl group at position 5, and a cyclopropylamine moiety attached to the amide nitrogen (Figure 1). The compound’s SMILES representation is C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl, reflecting its stereochemical arrangement.
Table 1: Molecular properties of 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O₃S |
| Molecular Weight | 274.72 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide |
| CAS Number | 1494964-49-6 |
| SMILES | C1CC1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl |
Synthesis and Structural Analogues
While detailed synthetic protocols for 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide remain proprietary, its synthesis likely follows established routes for sulfamoylbenzamides. A representative approach involves:
-
Sulfamoylation: Introducing the sulfamoyl group to a chlorobenzoic acid precursor using chlorosulfonic acid.
-
Amidation: Coupling the sulfamoylated intermediate with cyclopropylamine via carbodiimide-mediated reactions .
Structural analogues, such as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) and 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d), share core benzamide features but differ in substituents, influencing their isoform selectivity .
Table 2: Comparative analysis of sulfamoylbenzamide derivatives
Pharmacological Activity and Mechanism of Action
Inhibition of Ectonucleotidases
2-Chloro-N-cyclopropyl-5-sulfamoylbenzamide exhibits potent inhibition against human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes regulating extracellular nucleotide metabolism. Key findings include:
-
h-NTPDase2 Inhibition: Displays sub-micromolar IC₅₀ values, suggesting high affinity for this isoform .
-
Selectivity Profile: Demonstrates 10-fold greater selectivity for h-NTPDase2 over h-NTPDase1 and h-NTPDase3, attributed to its cyclopropyl group .
Molecular docking studies reveal that the cyclopropyl moiety forms hydrophobic interactions with Val⁴⁹⁶ and Phe⁴⁹⁷ residues in h-NTPDase2’s active site, while the sulfamoyl group hydrogen-bonds with Arg³⁹³ . These interactions stabilize the enzyme-inhibitor complex, reducing catalytic activity.
Therapeutic Implications
By modulating extracellular ATP/ADP ratios, 2-chloro-N-cyclopropyl-5-sulfamoylbenzamide may influence pathways implicated in:
-
Thrombosis: h-NTPDase1 inhibition reduces platelet aggregation, suggesting antithrombotic potential .
-
Cancer: Overexpression of h-NTPDases in tumors promotes immunosuppression; inhibitors could enhance antitumor immunity .
Preclinical Development and Challenges
Pharmacokinetic Considerations
Despite promising in vitro activity, the compound’s pharmacokinetic profile remains uncharacterized. Key unknowns include:
-
Bioavailability: Sulfamoyl groups may enhance solubility but could limit blood-brain barrier penetration.
-
Metabolic Stability: Cyclopropyl rings often resist cytochrome P450 oxidation, potentially prolonging half-life.
Future Directions and Research Opportunities
Lead Optimization
-
Substituent Engineering: Replacing the chlorine atom with electron-withdrawing groups (e.g., CF₃) may enhance potency.
-
Prodrug Strategies: Esterification of the sulfamoyl group could improve oral absorption .
Target Expansion
Preliminary evidence suggests cross-reactivity with ribonucleotide reductase (RNR), a cancer target . Evaluating dual h-NTPDase/RNR inhibition may uncover synergistic anticancer effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume